molecular formula C19H17ClF3N3O2 B2574362 (Z)-{1-[3-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate CAS No. 860611-43-4

(Z)-{1-[3-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate

Cat. No.: B2574362
CAS No.: 860611-43-4
M. Wt: 411.81
InChI Key: AHLNDARYEQPTSL-ROTLSHHCSA-N
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Description

(Z)-{1-[3-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-{1-[3-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The starting material, 3-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine, is synthesized through a nucleophilic substitution reaction.

    Formation of the Ethylidene Intermediate: The pyridine intermediate is then reacted with an appropriate aldehyde under basic conditions to form the ethylidene intermediate.

    Formation of the Final Compound: The ethylidene intermediate is finally reacted with 4-chlorobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the ethylidene moiety, converting it to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzoate moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The presence of the pyrrolidine ring and the trifluoromethyl group suggests that it may interact with biological targets in a unique manner, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, its trifluoromethyl group could impart hydrophobicity, making it useful in coatings and surface treatments.

Mechanism of Action

The mechanism of action of (Z)-{1-[3-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate is not well-documented. based on its structure, it is likely to interact with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The trifluoromethyl group may enhance binding affinity to certain proteins, while the pyrrolidine ring could facilitate interactions with enzyme active sites.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

(Z)-{1-[3-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate is unique due to its combination of a pyrrolidine ring, a trifluoromethyl group, and a chlorobenzoate moiety. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

[(Z)-1-[3-pyrrolidin-1-yl-5-(trifluoromethyl)pyridin-2-yl]ethylideneamino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N3O2/c1-12(25-28-18(27)13-4-6-15(20)7-5-13)17-16(26-8-2-3-9-26)10-14(11-24-17)19(21,22)23/h4-7,10-11H,2-3,8-9H2,1H3/b25-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLNDARYEQPTSL-ROTLSHHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=C(C=C1)Cl)C2=C(C=C(C=N2)C(F)(F)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)C1=CC=C(C=C1)Cl)/C2=C(C=C(C=N2)C(F)(F)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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